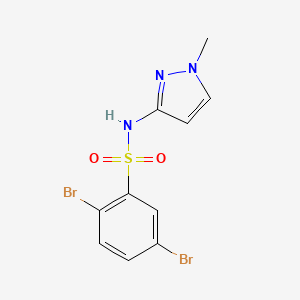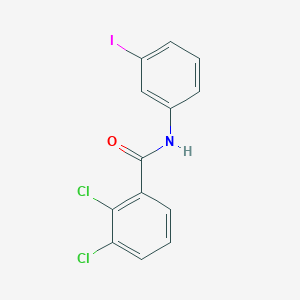![molecular formula C18H22NO3P B14914434 4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the phosphinan-2-yl group and the oxido functionality makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine typically involves the reaction of 4-ethylphenylamine with a phosphorodiamidate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The oxido group can participate in oxidation reactions, often leading to the formation of phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the amine nitrogen .
Wissenschaftliche Forschungsanwendungen
(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine involves its interaction with specific molecular targets. The oxido group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the amine group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
- 4-Ethyl-N-[(S)-(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline
Uniqueness
(4-Ethylphenyl)[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the oxido functionality on the phosphinan-2-yl group differentiates it from similar compounds, providing unique opportunities for its application in various fields .
Eigenschaften
Molekularformel |
C18H22NO3P |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
4-ethyl-N-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-phenylmethyl]aniline |
InChI |
InChI=1S/C18H22NO3P/c1-2-15-9-11-17(12-10-15)19-18(16-7-4-3-5-8-16)23(20)21-13-6-14-22-23/h3-5,7-12,18-19H,2,6,13-14H2,1H3 |
InChI-Schlüssel |
URLNWSLALFTHCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(C2=CC=CC=C2)P3(=O)OCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)

![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)







![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)


